4-[2-(Dibenzylamino)ethyl]aniline
Description
4-[2-(Dibenzylamino)ethyl]aniline is a tertiary amine derivative of aniline, characterized by a dibenzylamino (-N(CH₂C₆H₅)₂) group attached via an ethyl spacer to the para position of the aniline ring. The dibenzylamino group confers steric bulk and lipophilicity, influencing solubility and reactivity compared to simpler analogs.
Properties
IUPAC Name |
4-[2-(dibenzylamino)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c23-22-13-11-19(12-14-22)15-16-24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15-18,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRBNXQDRQLECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC2=CC=C(C=C2)N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dibenzylamino)ethyl]aniline typically involves the reaction of aniline with dibenzylamine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitroaniline with dibenzylamine, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions using hydrogen gas and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dibenzylamino)ethyl]aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium or nickel catalysts.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated aniline derivatives.
Scientific Research Applications
4-[2-(Dibenzylamino)ethyl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(Dibenzylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The dibenzylamino group (-N(CH₂C₆H₅)₂) introduces greater steric hindrance and lipophilicity compared to dimethylamino or piperidinyl groups, reducing water solubility but enhancing organophilicity .
- Electron-donating substituents (e.g., dimethylamino) increase the basicity of the aniline nitrogen, whereas bulky groups (e.g., dibenzylamino) may hinder protonation .
Physico-Chemical Properties
Notes:
- The dihydrochloride salt of 4-[2-(Dimethylamino)ethyl]aniline () demonstrates enhanced water solubility (1.5 g/mL), whereas the free base form of this compound is likely insoluble in aqueous media .
- The pyridinyl analog () forms a dihydrochloride salt (C₁₃H₁₆Cl₂N₂), highlighting the role of protonation in modifying solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
